molecular formula C20H12Cl2N4O6 B8805144 N,N'-Bis-(2-chloro-4-nitro-phenyl)-terephthalamide

N,N'-Bis-(2-chloro-4-nitro-phenyl)-terephthalamide

Cat. No. B8805144
M. Wt: 475.2 g/mol
InChI Key: ASJLYJVHWHXKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030352

Procedure details

In a 1 l. three-neck round bottom flask provided with a stirrer, nitrogen inlet and drying tube, a solution of 52.56 g. (0.3 mole) 4-nitro-2-chloroaniline (recrystallized from water) in 250 ml. of distilled hexamethylphosphoramide is prepared. The solution is cooled with an ice bath, and 30.45 g. (0.15 mole) terephthaloyl chloride is added in small portions over a period of 11/2 hours. After the addition is completed, the ice-bath is removed. A precipitate forms in four hours and the resulting suspension is stirred for 20 hours. After this period 1 l, of water is added to precipitate the product. The pale yellow powder is filtered, and washed two times with hot water in a blender. After being dried at 80° C. in a vacuum oven, 68.2 g. (95 percent of theoretical) of product is obtained; m.p. 339° C. (determined by Differential Thermal Analysis).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2].[C:12](Cl)(=[O:22])[C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>CN(C)P(N(C)C)(N(C)C)=O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:12](=[O:22])[C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH:8][C:7]3[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=3[Cl:11])=[O:18])=[CH:15][CH:14]=2)=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(N)C=C1)Cl
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension is stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-neck round bottom flask provided with a stirrer, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice-bath is removed
WAIT
Type
WAIT
Details
After this period 1 l
ADDITION
Type
ADDITION
Details
of water is added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The pale yellow powder is filtered
WASH
Type
WASH
Details
washed two times with hot water in a blender
CUSTOM
Type
CUSTOM
Details
After being dried at 80° C. in a vacuum oven, 68.2 g
CUSTOM
Type
CUSTOM
Details
(95 percent of theoretical) of product is obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)NC(C1=CC=C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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